Chromium;ethylcyclopentane
Description
Ethylcyclopentane (C₇H₁₄) is a monocyclic alkane consisting of a cyclopentane ring substituted with an ethyl group. It is a volatile organic compound (VOC) with a boiling point of 103°C and a molecular weight of 98.19 g/mol . Key applications include:
- Biofuel precursor: Synthesized from furfural via hydrodeoxygenation, yielding 48% isolated yield .
- Catalytic processes: Produced during hydrotreatment of lignin oils (e.g., using MoS₂ catalysts) and zeolite-mediated transformations of methylcyclohexane .
- VOC emissions: Detected in adhesives, with emission rates ranging from 1,141 µg/m²·h (25°C) to 4,155 µg/m²·h (45°C) .
Properties
Molecular Formula |
C14H28Cr |
|---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
chromium;ethylcyclopentane |
InChI |
InChI=1S/2C7H14.Cr/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3; |
InChI Key |
RJEDHPCOZMDWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1.CCC1CCCC1.[Cr] |
Origin of Product |
United States |
Preparation Methods
1,1’-Diethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows:
[ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide, which also yields 1,1’-Diethylchromocene . Industrial production methods typically involve similar reactions but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1,1’-Diethylchromocene undergoes various chemical reactions, primarily due to its highly reducing nature and the lability of its cyclopentadienyl ligands. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The cyclopentadienyl ligands can be displaced by other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Diethylchromocene has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of ethylene and other olefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of metallocenes.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which 1,1’-Diethylchromocene exerts its effects is primarily through its ability to donate electrons and participate in redox reactions. The compound’s molecular targets and pathways involve interactions with various substrates and reagents, leading to the formation of new chemical species. Its reducing nature makes it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Structural Isomers: C₇H₁₄ Alkylcyclopentanes
Ethylcyclopentane is a constitutional isomer of six dimethylcyclopentanes (e.g., 1,1-dimethyl-, cis/trans-1,2-dimethyl-, cis/trans-1,3-dimethylcyclopentane). Key distinctions include:
Key Findings :
Other Cycloalkanes: Methylcyclohexane and Derivatives
Compared to six-membered ring analogs:
Key Findings :
Volatile Organic Compounds (VOCs) in Emissions
Ethylcyclopentane is emitted alongside branched alkanes (e.g., 2-methylhexane) and cyclic alkanes (e.g., methylcyclohexane):
| Compound | Emission Rate (25°C) | Temperature Sensitivity (45°C) |
|---|---|---|
| Ethylcyclopentane | 1,141 µg/m²·h | 2,020 µg/m²·h (+77%) |
| 3-Methylhexane | 1,543 µg/m²·h | 2,890 µg/m²·h (+87%) |
| Methylcyclohexane | 2,193 µg/m²·h | 4,155 µg/m²·h (+89%) |
Key Findings :
Thermodynamic and Combustion Properties
Ethylcyclopentane’s combustion equation:
$$ \text{C₇H₁₄ + 11 O₂ → 7 CO₂ + 7 H₂O} $$
- Heat of Combustion : -4,805.8 kJ/mol (liquid) .
- STP CO₂ Production : 1 mole of ethylcyclopentane produces 7 moles of CO₂ (154.3 L/g at STP) .
Data Tables
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